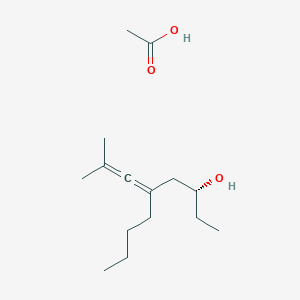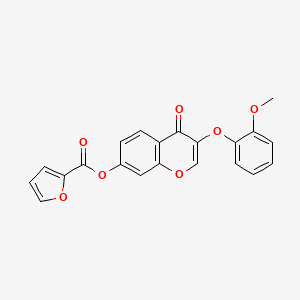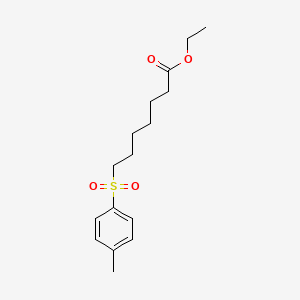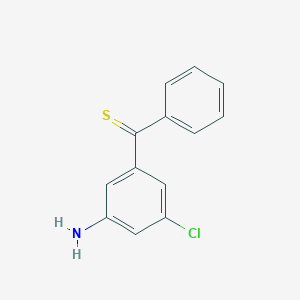![molecular formula C9H10BrN3O2 B14230371 N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide CAS No. 577748-99-3](/img/structure/B14230371.png)
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide is a chemical compound with the molecular formula C9H10BrN3O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a bromine atom, a hydrazinecarbonyl group, and an acetamide group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide typically involves the reaction of 2-bromo-4-nitroaniline with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general steps are as follows:
Reduction of 2-bromo-4-nitroaniline: This step involves the reduction of the nitro group to an amine group using hydrazine hydrate.
Acetylation: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinecarbonyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Conditions may involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of acidic or basic catalysts.
Major Products
Substitution Reactions: Products include various substituted phenylacetamides.
Oxidation and Reduction: Products include different oxidized or reduced forms of the original compound.
Condensation Reactions: Products include hydrazones or hydrazides, which can have further applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, contributing to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide
- N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]benzamide
- N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]propionamide
Uniqueness
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazinecarbonyl group is particularly reactive, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Número CAS |
577748-99-3 |
|---|---|
Fórmula molecular |
C9H10BrN3O2 |
Peso molecular |
272.10 g/mol |
Nombre IUPAC |
N-[2-bromo-4-(hydrazinecarbonyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10BrN3O2/c1-5(14)12-8-3-2-6(4-7(8)10)9(15)13-11/h2-4H,11H2,1H3,(H,12,14)(H,13,15) |
Clave InChI |
HUTOKYZFPOTDIB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)C(=O)NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)

![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)

